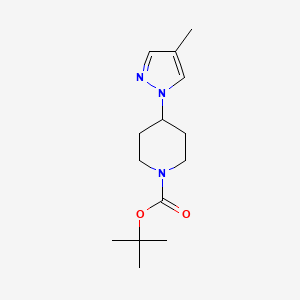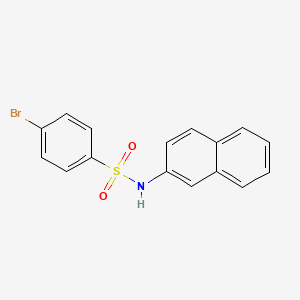![molecular formula C28H23N3O B7549872 (3E)-1-benzyl-3-[benzyl(phenyl)hydrazinylidene]indol-2-one](/img/structure/B7549872.png)
(3E)-1-benzyl-3-[benzyl(phenyl)hydrazinylidene]indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3E)-1-benzyl-3-[benzyl(phenyl)hydrazinylidene]indol-2-one is a chemical compound that belongs to the indole family. It has been studied for its potential use in various scientific research applications.
Wirkmechanismus
The mechanism of action of ((3E)-1-benzyl-3-[benzyl(phenyl)hydrazinylidene]indol-2-one)-1-benzyl-3-[benzyl(phenyl)hydrazinylidene]indol-2-one is not fully understood. However, it is believed to work by inhibiting the growth of cancer cells and preventing the formation of new blood vessels that supply nutrients to the tumor. It also works by inhibiting the growth of fungi and bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects:
Studies have shown that (this compound)-1-benzyl-3-[benzyl(phenyl)hydrazinylidene]indol-2-one has a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and scavenge free radicals. It has also been shown to have a positive effect on the immune system and improve the overall health of animals in laboratory studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using ((3E)-1-benzyl-3-[benzyl(phenyl)hydrazinylidene]indol-2-one)-1-benzyl-3-[benzyl(phenyl)hydrazinylidene]indol-2-one in laboratory experiments is its ability to inhibit the growth of cancer cells and fungi. This makes it a potentially useful compound for the development of new drugs to treat cancer and fungal infections. However, one of the limitations of using this compound in laboratory experiments is the limited availability of the compound and the high cost of synthesis.
Zukünftige Richtungen
There are several future directions for the study of ((3E)-1-benzyl-3-[benzyl(phenyl)hydrazinylidene]indol-2-one)-1-benzyl-3-[benzyl(phenyl)hydrazinylidene]indol-2-one. One direction is to study the compound's mechanism of action in more detail to understand how it works at a molecular level. Another direction is to study the compound's potential use in the treatment of other diseases, such as bacterial infections and inflammation. Additionally, future studies could investigate the potential of (this compound)-1-benzyl-3-[benzyl(phenyl)hydrazinylidene]indol-2-one as a lead compound for the development of new drugs.
Synthesemethoden
The synthesis of ((3E)-1-benzyl-3-[benzyl(phenyl)hydrazinylidene]indol-2-one)-1-benzyl-3-[benzyl(phenyl)hydrazinylidene]indol-2-one involves the reaction of indole-2,3-dione with benzyl hydrazine and benzaldehyde. The reaction takes place in the presence of a catalyst and under specific reaction conditions. The yield of the compound depends on the reaction conditions and the purity of the starting materials.
Wissenschaftliche Forschungsanwendungen
((3E)-1-benzyl-3-[benzyl(phenyl)hydrazinylidene]indol-2-one)-1-benzyl-3-[benzyl(phenyl)hydrazinylidene]indol-2-one has been studied for its potential use in various scientific research applications. It has been shown to have anticancer, antifungal, and antibacterial properties. It has also been studied for its potential use as an antioxidant and anti-inflammatory agent.
Eigenschaften
IUPAC Name |
(3E)-1-benzyl-3-[benzyl(phenyl)hydrazinylidene]indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23N3O/c32-28-27(25-18-10-11-19-26(25)30(28)20-22-12-4-1-5-13-22)29-31(24-16-8-3-9-17-24)21-23-14-6-2-7-15-23/h1-19H,20-21H2/b29-27+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVLHTVLBDDPDP-ORIPQNMZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=NN(CC4=CC=CC=C4)C5=CC=CC=C5)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3/C(=N\N(CC4=CC=CC=C4)C5=CC=CC=C5)/C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-[3-bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]-N-(2-bromo-4-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B7549798.png)
![Bis[3,4-methylenedioxybenzyl]sulfide](/img/structure/B7549802.png)
![[2-bromo-4-[(E)-3-(4-chloro-2-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-6-methoxyphenyl] naphthalene-1-carboxylate](/img/structure/B7549809.png)
![[2-chloro-4-[(E)-3-(2-chloro-4-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-6-ethoxyphenyl] 4-methoxybenzoate](/img/structure/B7549816.png)
![(E)-2-cyano-3-[3-[(E)-2-cyano-3-oxo-3-(1-phenylethylamino)prop-1-enyl]phenyl]-N-(1-phenylethyl)prop-2-enamide](/img/structure/B7549818.png)
![3-[4-[4-(Trifluoromethyl)phenyl]piperidin-1-yl]propanoic acid](/img/structure/B7549819.png)
![4-(2,4-difluorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B7549834.png)
![ethyl 5-methyl-2-[(E)-2-(4-morpholin-4-ylphenyl)ethenyl]-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7549842.png)


![N-(5-bromopyridin-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B7549862.png)
![N-(Imidazo[1,2-a]pyridin-2-ylmethyl)benzamide](/img/structure/B7549882.png)
![(E)-3-[3-bromo-4-[(2-chlorophenyl)methoxy]-5-ethoxyphenyl]-N-(2-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B7549891.png)
